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Triethylarsine

Vapour pressure Inhalation safety Organoarsenic handling

Triethylarsine (TEAs, AsEt₃) is a fully substituted trialkylarsine of formula C₆H₁₅As (MW 162.10 g/mol), appearing as a colorless to pale-yellow air-sensitive liquid with a melting point of –91 °C, boiling point of 140 °C, and density of 1.152 g/cm³. It is classified as a hazardous substance (UN 3280, Class 4.2) with toxicity by inhalation and ingestion.

Molecular Formula C6H15As
Molecular Weight 162.1 g/mol
CAS No. 617-75-4
Cat. No. B1607241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylarsine
CAS617-75-4
Molecular FormulaC6H15As
Molecular Weight162.1 g/mol
Structural Identifiers
SMILESCC[As](CC)CC
InChIInChI=1S/C6H15As/c1-4-7(5-2)6-3/h4-6H2,1-3H3
InChIKeyWWVNWQJKWKSDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylarsine (CAS 617-75-4): Physicochemical Baseline and Procurement-Relevant Identity


Triethylarsine (TEAs, AsEt₃) is a fully substituted trialkylarsine of formula C₆H₁₅As (MW 162.10 g/mol), appearing as a colorless to pale-yellow air-sensitive liquid with a melting point of –91 °C, boiling point of 140 °C, and density of 1.152 g/cm³ . It is classified as a hazardous substance (UN 3280, Class 4.2) with toxicity by inhalation and ingestion . Industrially, TEAs serves primarily as a liquid arsenic source for metalorganic chemical vapour deposition (MOCVD) of III–V semiconductors and as a ligand in transition-metal coordination chemistry [1].

Why Triethylarsine Cannot Be Interchanged with Other Organoarsenic or Group-V Precursors Without Verification


Trialkyl-, dialkyl-, and monoalkylarsines, as well as their phosphine analogues, differ substantially in vapour pressure, thermal stability, decomposition mechanism, and coordination chemistry. These differences directly affect safe handling, MOCVD film purity, and catalytic performance. For example, the vapour pressure of triethylarsine (8.91 mmHg at 25 °C) is roughly 30‑fold lower than that of trimethylarsine (264.6 mmHg) and 4‑fold lower than that of diethylarsine (35.0 mmHg), leading to markedly different inhalation exposure risks . The thermal decomposition activation energy of TEAs (45 kcal/mol) is more than double that of diethylarsine (20.6 kcal/mol), dictating distinct processing windows in MOCVD reactors [1]. Even within the same column of the periodic table, triethylarsine complexes of cobalt(II) halides exhibit thermal lability not observed for the analogous triethylphosphine complexes [2]. Substituting TEAs with a seemingly similar arsine without accounting for these quantified differences can compromise safety, product quality, or catalytic efficiency.

Quantitative Differential Evidence: Triethylarsine vs. Closest Analogs and Alternatives


30‑Fold Lower Vapour Pressure vs. Trimethylarsine Reduces Inhalation Exposure Risk

Triethylarsine exhibits a vapour pressure of 8.91 mmHg at 25 °C, compared to 264.6 mmHg for trimethylarsine (TMAs) and 35.0 mmHg for diethylarsine (DEAsH) under identical temperature conditions . The 30‑fold and 4‑fold reductions, respectively, translate directly into a lower airborne concentration under identical ventilation scenarios, supporting the class‑level recommendation that fully substituted trialkylarsines be preferred for inhalation safety [1]. No other fully substituted liquid arsenic alkyl provides this combination of low volatility and full alkyl substitution.

Vapour pressure Inhalation safety Organoarsenic handling

2.2‑Fold Higher Thermal Decomposition Activation Energy vs. Diethylarsine Permits Wider MOCVD Processing Window

In a direct head‑to‑head study using sampled‑gas IR absorption spectroscopy, the thermal decomposition of triethylarsenic (TEAs) in H₂ ambient showed an activation energy of 45 kcal/mol for cleavage of the first As–C bond, while diethylarsine (DEAsH) decomposed with an activation energy of only 20.6 kcal/mol [1]. The higher barrier for TEAs means that appreciable decomposition occurs at substantially higher temperatures, providing a broader temperature window for uniform film growth before parasitic gas‑phase reactions dominate.

MOCVD Pyrolysis kinetics Activation energy

Greater Ligand Lability in Cobalt(II) Complexes vs. Triethylphosphine Analogues Enables Dissociation‑Dependent Catalysis

In a systematic study of 2:1 complexes of cobalt(II) halides, CoX₂·2AsEt₃ lost one equivalent of triethylarsine upon heating at 100 °C in vacuo for 1 day, while the corresponding triethylphosphine complexes CoX₂·2PEt₃ showed negligible dissociation under identical conditions [1]. This demonstrates that triethylarsine is a more labile ligand, facilitating ligand exchange and substrate coordination steps that are often rate‑limiting in catalytic cycles.

Coordination chemistry Ligand lability Cobalt complexes

Co‑Reagent Synergy with Arsine Reduces GaAs Carbon Impurity by 3–5 Orders of Magnitude

GaAs films grown from triethylarsenic (Et₃As) and trimethylgallium (Me₃Ga) alone contain very high carbon impurity levels of 10¹⁸–10²¹ cm⁻³. When a mixture of Et₃As and arsine (AsH₃) is used as the Group‑V reagent, the carbon level plummets to 5–7 × 10¹⁵ cm⁻³—a reduction of 3 to 5 orders of magnitude [1]. This dramatic improvement stems from a unique, synergistic reaction in which the radical species generated by Et₃As homolysis accelerate the decomposition of arsine to yield carbon‑free As fragments. The effect is not observed with other alkylarsines to the same extent, making the Et₃As/AsH₃ co‑reagent system a distinct approach for achieving high‑purity GaAs epilayers.

GaAs epitaxy Carbon contamination Co-reagent MOCVD

Liquid‑Phase Delivery vs. Gaseous Arsine: Safer Storage and Precise Flow Control

Triethylarsine is a liquid at room temperature (b.p. 140 °C, m.p. –91 °C), whereas the traditional arsenic precursor arsine (AsH₃) is a highly toxic compressed gas (b.p. –62.5 °C) . The liquid state allows TEAs to be stored in standard bubbler systems at ambient pressure, eliminating the catastrophic release risks associated with high‑pressure gas cylinders. Precise vapour delivery is achieved by controlling the bubbler temperature and carrier‑gas flow, with vaporisation characteristics that are significantly more predictable than the two‑phase systems required for low‑boiling gaseous precursors [1].

MOCVD precursor Liquid delivery Safety engineering

High‑Impact Application Scenarios for Triethylarsine Grounded in Differential Evidence


Reduced‑Inhalation‑Risk Liquid Arsenic Source for III–V MOCVD

In semiconductor fabrication facilities where engineering controls for highly volatile metalorganics are a major cost driver, triethylarsine offers a 30‑fold lower vapour pressure than the alternative fully‑substituted trialkylarsine (trimethylarsine) and a 4‑fold reduction compared to the partially substituted diethylarsine . This allows procurement teams to select a liquid arsenic source that minimises ambient airborne concentration under normal operating conditions while retaining the safety advantages of full alkyl substitution over mono‑ or disubstituted arsines [1].

Thermally Robust MOCVD Precursor for High‑Temperature GaAs Growth

For MOCVD processes requiring substrate temperatures above 600 °C—where premature decomposition of low‑activation‑energy precursors leads to carbon‑rich films—triethylarsine’s 45 kcal/mol activation barrier (vs. 20.6 kcal/mol for diethylarsine) provides a wider thermal processing window [2]. This higher thermal stability directly translates into reduced gas‑phase nucleation and improved thickness uniformity across large‑area wafers.

Et₃As/AsH₃ Co‑Reagent System for High‑Purity GaAs Epilayers

Research groups and pilot lines aiming to grow GaAs with carbon levels in the mid‑10¹⁵ cm⁻³ range—comparable to films grown with pure arsine—can utilise the synergistic Et₃As/AsH₃ co‑reagent chemistry [3]. By substituting up to 65% of the arsine flow with triethylarsine, the total inventory of the most hazardous gaseous arsenic source is reduced while achieving the same low carbon contamination, a benefit not replicable with other organoarsenic precursors.

Labile Triethylarsine Ligand for Cobalt‑Catalysed Cross‑Coupling

Synthetic chemists developing cobalt‑based catalysts for C–C bond formation can exploit the documented thermal lability of CoX₂·2AsEt₃ complexes compared to their triethylphosphine counterparts [4]. The spontaneous loss of one arsine ligand at moderate temperatures (100 °C) creates a vacant coordination site without the need for exogenous ligand scavengers, potentially simplifying catalytic protocols and improving turnover frequencies.

Technical Documentation Hub

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